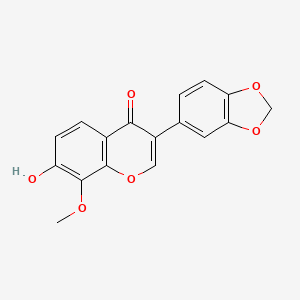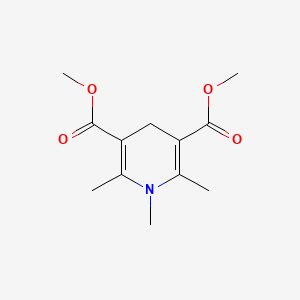
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol
Preparation Methods
The synthesis of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen donor in reductive amination and conjugate reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include pyridine derivatives and reduced amines.
Scientific Research Applications
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: The compound has been studied for its potential antioxidant and neuroprotective properties.
Medicine: It serves as a precursor for the synthesis of cardiovascular drugs, particularly calcium channel blockers.
Industry: It is used as a feed additive to promote the growth and health of livestock.
Mechanism of Action
The mechanism of action of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological membranes and enzymes. It can inhibit the oxidation of lipids in cell membranes, thereby protecting cells from oxidative damage. The compound also influences the activity of enzymes involved in metabolic pathways, such as heme synthesis and hepatic heme oxygenase-1 induction.
Comparison with Similar Compounds
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is similar to other 1,4-dihydropyridine derivatives, such as:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate These compounds share similar structural features and biological activities but differ in their substituents and specific applications. This compound is unique due to its specific methyl and carboxylate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91645-64-6 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
dimethyl 1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C12H17NO4/c1-7-9(11(14)16-4)6-10(12(15)17-5)8(2)13(7)3/h6H2,1-5H3 |
InChI Key |
RZGJJZGYMBSLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C(N1C)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)

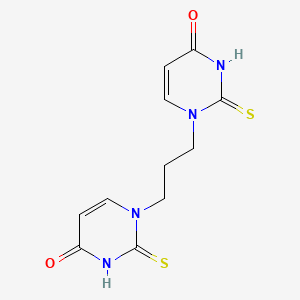
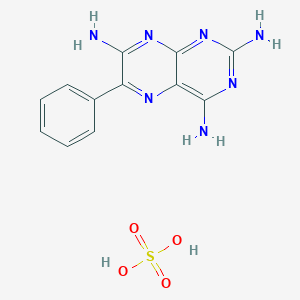
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
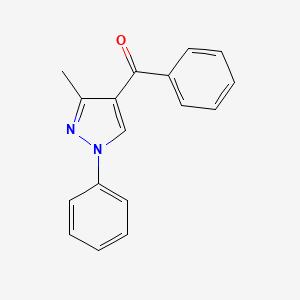
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)

